molecular formula C18H19N3O4 B2376685 1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171085-14-5

1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2376685
CAS RN: 1171085-14-5
M. Wt: 341.367
InChI Key: AEEZKTQLAIZEMI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DU-1301, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of 1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and its derivatives has led to the development of novel synthetic pathways and insights into their chemical behavior. For example, Phillips and Castle (1980) detailed the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines through reactions involving versatile intermediates, showcasing the compound's utility in generating a wide variety of chemical structures (Phillips & Castle, 1980). Similarly, the work by Krishnakumar et al. (2014) on the water-mediated, catalyst-free domino synthesis of related quinoline derivatives demonstrates the compound's role in facilitating efficient and environmentally friendly chemical reactions (Krishnakumar, Mandal, Khan, & Jeong, 2014).

Biological Activities and Potential Therapeutic Uses

Significant research has been conducted on the biological activities of 1-(3,4-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea derivatives, highlighting their potential in medicinal chemistry and pharmacology. For instance, the study on tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives identified selective antagonists of the TRPM8 channel receptor, offering insights into their application as antiprostate cancer agents (De Petrocellis et al., 2016). Additionally, the design and synthesis of N-alkyl(anilino)quinazoline derivatives have shown promising DNA-binding capabilities, indicating potential applications in cancer therapy (Garofalo et al., 2010).

Metabolic Pathways and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of compounds like HM-30181, a P-glycoprotein inhibitor with a related structure, have provided valuable information on their metabolic pathways in rats, as well as their potential interactions and transformations within biological systems (Paek et al., 2006).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-7-5-13(10-16(15)25-2)20-18(23)19-12-4-6-14-11(9-12)3-8-17(22)21-14/h4-7,9-10H,3,8H2,1-2H3,(H,21,22)(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEZKTQLAIZEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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